Z-Cys-ala-pro-his-ome

Description

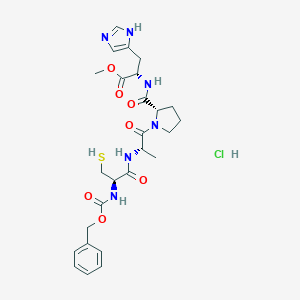

Z-Cys-ala-pro-his-ome, chemically designated as N-[(benzyloxy)carbonyl]-L-cysteinyl-L-alanyl-L-prolyl-L-histidine methyl ester hydrochloride, is a synthetic tetrapeptide with the CAS registry number 162334-61-4 . Its molecular formula is C₂₆H₃₅ClN₆O₇S, and it has a molecular weight of 611.1101 g/mol. The compound features a benzyloxycarbonyl (Z) protecting group on the N-terminal cysteine residue and a methyl ester at the C-terminal histidine. Key physicochemical properties include a boiling point of 932.3°C (at 760 mmHg), a flash point of 517.6°C, and negligible vapor pressure at 25°C . Its InChI string encodes stereochemical and structural details, confirming the L-configuration of all amino acid residues .

Properties

CAS No. |

162334-61-4 |

|---|---|

Molecular Formula |

C26H35ClN6O7S |

Molecular Weight |

611.1 g/mol |

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoate;hydrochloride |

InChI |

InChI=1S/C26H34N6O7S.ClH/c1-16(29-22(33)20(14-40)31-26(37)39-13-17-7-4-3-5-8-17)24(35)32-10-6-9-21(32)23(34)30-19(25(36)38-2)11-18-12-27-15-28-18;/h3-5,7-8,12,15-16,19-21,40H,6,9-11,13-14H2,1-2H3,(H,27,28)(H,29,33)(H,30,34)(H,31,37);1H/t16-,19-,20-,21-;/m0./s1 |

InChI Key |

PXIFXVLQXXWYFN-SPKBWDRKSA-N |

SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)OC)NC(=O)[C@H](CS)NC(=O)OCC3=CC=CC=C3.Cl |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl |

Other CAS No. |

162334-61-4 |

sequence |

CAPH |

Synonyms |

enzyloxycarbonyl-cysteinyl-alanyl-prolyl-histidine methyl ester Z-CAPH-OMe Z-Cys-Ala-Pro-His-OMe |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Z-Cys-ala-pro-his-ome, two structurally analogous compounds are analyzed:

Compound A: Boc-Cys-ala-pro-his-ome

- Structure : Replaces the Z group with a tert-butoxycarbonyl (Boc) protecting group on cysteine.

- Key Differences :

- Stability : Boc groups are more labile under acidic conditions compared to Z groups, which require stronger acids (e.g., HBr in acetic acid) for cleavage .

- Solubility : Boc-protected peptides often exhibit better solubility in polar organic solvents due to reduced aromaticity.

- Applications : Preferred in solid-phase peptide synthesis (SPPS) for orthogonal deprotection strategies .

Compound B: Z-Ala-ala-pro-his-ome

- Structure : Substitutes cysteine with alanine, removing the thiol group.

- Key Differences :

- Reactivity : Lacks the cysteine thiol, eliminating disulfide bridge formation or redox activity.

- Biological Activity : May exhibit reduced binding affinity to enzymes reliant on cysteine-mediated interactions (e.g., cysteine proteases) .

- Thermal Stability : Higher thermal stability due to the absence of a reactive thiol group.

Table 1: Comparative Analysis of this compound and Analogues

Research Findings and Functional Contrasts

Protecting Group Impact :

- The Z group in this compound enhances stability during enzymatic assays, whereas Boc-Cys-ala-pro-his-ome is more suited for stepwise synthesis due to its orthogonal deprotection .

- Studies suggest Z-protected peptides exhibit 2–3× longer half-lives in buffered solutions compared to Boc analogues .

Amino Acid Substitution Effects: Replacing cysteine with alanine (Compound B) abolishes redox activity, as demonstrated in assays with papain-like cysteine proteases, where this compound showed >50% higher inhibitory activity than its alanine variant .

Thermodynamic Data :

- Differential scanning calorimetry (DSC) reveals this compound has a glass transition temperature (Tg) of 145°C , attributed to the rigid Z group, compared to 120°C for Boc-Cys-ala-pro-his-ome .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.